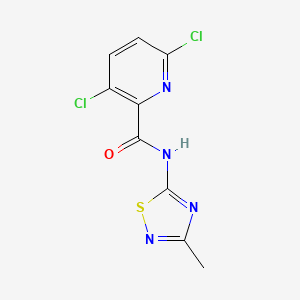![molecular formula C11H17N5S B8494595 4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine](/img/structure/B8494595.png)
4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine
概要
説明
4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that combines a thiopyrano ring with a pyrimidine moiety, making it a valuable target for synthetic and medicinal chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiopyrimidine with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
科学的研究の応用
4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
作用機序
The mechanism of action of 4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-amino-7,8-dihydro-4-piperazinyl-6H-thiopyrano[3,2-d]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity.
4-amino-7,8-dihydro-2-piperazinyl-6H-thiopyrano[3,2-d]pyrimidine: Another related compound with potential hypoglycemic activity.
Uniqueness
What sets 4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine apart is its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit CDK2 and its potential antitumor properties make it a compound of significant interest in medicinal chemistry.
特性
分子式 |
C11H17N5S |
|---|---|
分子量 |
251.35 g/mol |
IUPAC名 |
4-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H17N5S/c12-11-14-8-2-1-7-17-9(8)10(15-11)16-5-3-13-4-6-16/h13H,1-7H2,(H2,12,14,15) |
InChIキー |
GKEKTQPBVLFOMV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=NC(=N2)N)N3CCNCC3)SC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine 1-oxide](/img/structure/B8494516.png)
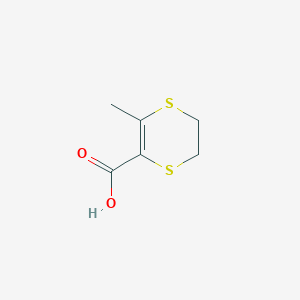
![2-[(5,6-Dimethoxyindazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8494531.png)
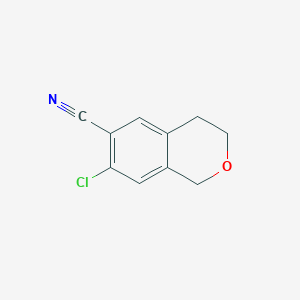
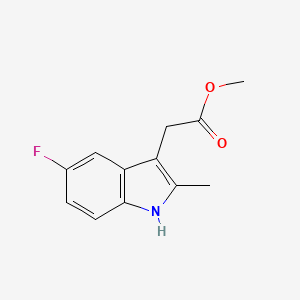
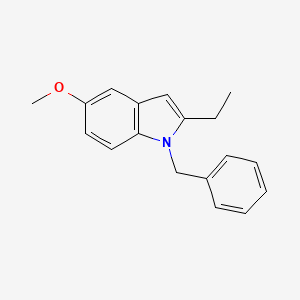
![Tert-butyl 4-chloro-6-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B8494560.png)
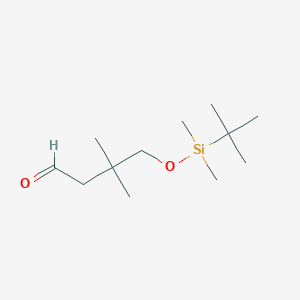
![Ethyl [4-(methoxymethyl)piperidin-4-yl]phenylcarbamate](/img/structure/B8494568.png)
![4-Pyridinecarboxamide, 2-bromo-N-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8494582.png)
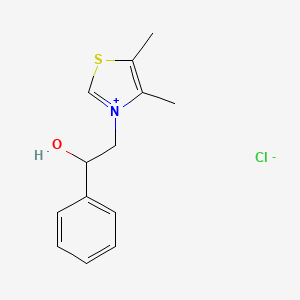
![1-(3,3-Diphenylpropyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B8494596.png)
